CO1686-DA, also known as Rociletinib, is a third-generation irreversible inhibitor of the epidermal growth factor receptor (EGFR) specifically designed to target activating mutations in EGFR, including the T790M mutation commonly associated with resistance to first- and second-generation EGFR inhibitors. This compound has shown promise in treating non-small cell lung cancer (NSCLC) patients who harbor these mutations. The development of CO1686-DA is significant as it aims to improve the efficacy of cancer treatment by selectively inhibiting mutated forms of EGFR while sparing the wild-type receptor, thus minimizing side effects.
CO1686-DA is classified as an antineoplastic agent and specifically as a protein kinase inhibitor. It falls under the category of small molecule inhibitors targeting tyrosine kinases, with a particular focus on the EGFR signaling pathway involved in tumor growth and proliferation.
The synthesis of CO1686-DA involves several key steps that incorporate advanced organic chemistry techniques. The primary synthetic route includes:
The synthesis has been optimized to yield high purity and specific activity for biological testing. For instance, the radiolabeled derivative ([125I]ICO1686) was synthesized using N-chlorosuccinimide as an oxidizing agent, achieving over 99% radiochemical purity .
CO1686-DA features a complex molecular structure characterized by an anilinopyrimidine core that is crucial for its binding affinity to EGFR. The compound covalently binds to the Cys797 residue within the ATP-binding pocket of the receptor, which is essential for its inhibitory activity against mutant forms of EGFR .
Key structural data include:
CO1686-DA primarily acts through covalent modification of the EGFR protein. Its mechanism involves:
The inhibition kinetics have been quantified, showing that CO1686-DA exhibits low nanomolar IC50 values against mutant EGFR forms (e.g., T790M), indicating potent inhibitory activity .
The mechanism by which CO1686-DA exerts its effects involves several steps:
Studies have shown that CO1686-DA effectively reduces cell viability in NSCLC models harboring resistant mutations, confirming its therapeutic potential .
CO1686-DA is typically presented as a solid crystalline form with good solubility in organic solvents. Its melting point and specific optical rotation are critical parameters assessed during characterization.
Key chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm structural integrity and purity during synthesis .
CO1686-DA has significant applications in cancer research and therapy:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2